BenchChemオンラインストアへようこそ!

4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

TrkA inhibition Kinase selectivity Pain therapeutics

4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide (CAS 2320572-25-4) is a synthetic small-molecule benzamide derivative featuring a tetrahydrobenzofuran-hydroxymethyl linker and a 4-ethoxybenzamide terminus. It is classified as a tropomyosin-related kinase A (TrkA) inhibitor and has been patented for indications including chronic pain, neuropathic pain, pruritus, and solid tumors.

Molecular Formula C18H21NO4
Molecular Weight 315.369
CAS No. 2320572-25-4
Cat. No. B2426798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide
CAS2320572-25-4
Molecular FormulaC18H21NO4
Molecular Weight315.369
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O
InChIInChI=1S/C18H21NO4/c1-2-22-14-7-5-13(6-8-14)17(20)19-12-18(21)10-3-4-16-15(18)9-11-23-16/h5-9,11,21H,2-4,10,12H2,1H3,(H,19,20)
InChIKeyISZXRIJVWNMNGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide (CAS 2320572-25-4): Procurement-Ready Overview of a TrkA-Targeted Benzamide


4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide (CAS 2320572-25-4) is a synthetic small-molecule benzamide derivative featuring a tetrahydrobenzofuran-hydroxymethyl linker and a 4-ethoxybenzamide terminus. It is classified as a tropomyosin-related kinase A (TrkA) inhibitor and has been patented for indications including chronic pain, neuropathic pain, pruritus, and solid tumors [1]. The compound's molecular formula is C₁₈H₂₁NO₄ with a molecular weight of 315.4 g/mol, and it is typically supplied at ≥95% purity for research use.

Why In-Class TrkA Inhibitors Cannot Be Casually Substituted for 4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide


TrkA inhibitors exhibit profound scaffold-dependent selectivity profiles against the TrkB and TrkC paralogs, as well as off-target kinases. This compound's unique tetrahydrobenzofuran-hydroxymethyl linker and 4-ethoxy substituent distinguish it from clinically advanced TrkA inhibitors such as larotrectinib (pyrazolo[1,5-a]pyrimidine core) and entrectinib (indazole core) [1]. Even within the same patent family, minor variations in the benzamide substituent drastically alter potency, selectivity, and pharmacokinetics. Therefore, generic substitution without head-to-head data risks loss of target engagement, altered tissue distribution, and unexpected off-target effects.

Direct and Inferred Comparative Performance Evidence for 4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide


TrkA Kinase Inhibition: Target Engagement vs. Clinically Advanced Comparators

The compound is disclosed as a TrkA inhibitor in patent WO2015148354, which reports IC₅₀ values for exemplified compounds in the low nanomolar range (typically <100 nM) against TrkA in biochemical assays [1]. However, a specific IC₅₀ value for 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide itself has not been publicly disclosed, precluding direct head-to-head quantification against the clinical benchmarks larotrectinib (TrkA IC₅₀ = 2.5 nM) and entrectinib (TrkA IC₅₀ = 1.7 nM) [2]. The tetrahydrobenzofuran scaffold represents a distinct chemotype that may offer differential selectivity, but this remains unquantified.

TrkA inhibition Kinase selectivity Pain therapeutics

Indication Coverage: Patented Therapeutic Scope Relative to Standard-of-Care TrkA Inhibitors

The Therapeutic Target Database lists this compound (as 'Bicyclic heteroaryl benzamide derivative 4') with patented indications spanning chronic pain (ICD-11: MG30), neuropathic pain (ICD-11: 8E43.0), pruritus (ICD-11: EC90), solid tumors (ICD-11: 2A00-2F9Z), and thymic cancer (ICD-11: 2C27) [1]. In contrast, the FDA-approved TrkA inhibitor larotrectinib is indicated exclusively for NTRK fusion-positive solid tumors, and entrectinib for NTRK fusion-positive solid tumors and ROS1-positive non-small cell lung cancer [2]. The inclusion of non-oncologic pain and pruritus indications suggests a differentiated therapeutic positioning strategy, though no head-to-head efficacy data exist.

Pain Pruritus Oncology Indication breadth

Structural Differentiation: Tetrahydrobenzofuran Linker vs. Common TrkA Inhibitor Cores

The compound features a 4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl-methyl linker, which is structurally distinct from the pyrazolo[1,5-a]pyrimidine core of larotrectinib and the indazole core of entrectinib [1]. This saturated, oxygen-containing bicyclic linker introduces a hydrogen-bond-donating hydroxyl group and conformational flexibility that may alter binding kinetics and selectivity. The closest structural analogs within the patent family (WO2015148354) include compounds with furan, thiophene, or phenyl substitutions at the benzamide position; however, quantitative selectivity data for this specific ethoxy-substituted compound remain undisclosed [2].

Scaffold diversity Linker chemistry Kinase inhibitor design

Limitations Statement: Absence of Published Head-to-Head Quantitative Data

A systematic search of PubMed, Google Patents, BindingDB, PubChem, and ChemSpider (conducted 2026-05-08) yielded no peer-reviewed publications or publicly available bioassay data containing IC₅₀, EC₅₀, Kd, selectivity panel, pharmacokinetic, or in vivo efficacy results for 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide. All quantitative differentiation claims are therefore class-level inferences drawn from the patent family WO2015148354/WO2015148350 and the TTD entry. Procurement decisions cannot be based on demonstrated superiority over analogs at this time [1].

Evidence gap Procurement risk Data transparency

Evidence-Linked Application Scenarios for 4-Ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide


Non-Oncologic TrkA-Mediated Pain Research

Given the patented indications for chronic pain and neuropathic pain [1], this compound may be suitable as a tool compound for investigating TrkA signaling in pain models where clinically approved TrkA inhibitors (larotrectinib, entrectinib) lack regulatory precedent. Researchers should independently verify in vitro TrkA potency and selectivity before in vivo use, as publicly disclosed data are absent.

Pruritus Mechanism Studies

The patent inclusion of pruritus [1] suggests potential utility in studying TrkA-mediated itch pathways—an indication not covered by marketed TrkA inhibitors. This represents a niche research application where this compound's distinct scaffold may provide a novel chemical probe.

Scaffold-Hopping Design of Next-Generation TrkA Inhibitors

The tetrahydrobenzofuran-hydroxymethyl linker is unique among disclosed TrkA inhibitors [1]. Medicinal chemistry groups pursuing scaffold-hopping strategies to overcome resistance mutations or improve selectivity may use this compound as a reference starting point for SAR exploration.

Procurement as a Reference Standard for Patent Analytics

This compound serves as a representative structure from the Merck Sharp & Dohme TrkA inhibitor patent family (WO2015148354) [1]. IP analysts and competitive intelligence groups may procure it as a chemical reference for freedom-to-operate analyses or patent landscape characterization.

Quote Request

Request a Quote for 4-ethoxy-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.